3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a synthetic compound with potential applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 397.88 g/mol. It is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves several steps:
The reactions are generally carried out under controlled conditions, including temperature and solvent choice, to optimize yield and purity. For instance, reactions may be performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitutions and cycloadditions.
The molecular structure of 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide can be represented using various chemical notations:
InChI=1S/C19H16ClN5OS/c20-15-3-1-2-13(10-15)4-7-19(26)21-11-18-23-22-17-6-5-16(24-25(17)18)14-8-9-27-12-14/h1-3,5-6,8-10,12H,4,7,11H2,(H,21,26)This notation provides insights into the connectivity and stereochemistry of the molecule.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under controlled conditions to prevent side reactions and ensure high yields. For example, hydrolysis reactions may require specific pH adjustments to optimize conversion rates .
The compound exhibits typical physical properties associated with organic compounds:
Relevant chemical properties include:
Thermal stability and reactivity under different pH conditions should be evaluated for practical applications in pharmaceuticals.
This compound has potential applications in scientific research related to drug development. Its structure suggests possible use as an inhibitor for specific biological targets, making it valuable in studies aimed at developing new therapeutic agents against various diseases such as cancer or infections caused by resistant microorganisms .
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: